Welcome to the BenchChem Online Store!
molecular formula C10H17N3S B127720 N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine CAS No. 104617-86-9

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Cat. No. B127720
M. Wt: 211.33 g/mol
InChI Key: FASDKYOPVNHBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06770761B2

Procedure details

3.0 g of propylamine hydrochloride was dissolved in 60 mL of methanol and 2.2 g of 2-amino-oxo-4,5,6,7-tetrahydrobenzothiazole was added. 1.1 mL of propylamine was poured into the mixture to set pH within the range 6.5-7.0. Then 0.7 g of sodium cyanoborohydride was added and the reaction mixture was stirred for 70 hours under nitrogen atmosphere and at ambient temperature. The reaction mixture was diluted with 50 mL of water and 10 mL of conc. hydrochloric acid. Solvents were removed by evaporation, the yellow residue was stirred with ethanol and the solid was removed by filtration. The filtrate was made alkaline with potassium hydroxide solution and the precipitate was again removed by filtration. Filtrate was several times evaporated with ethanol to remove propylamine. The residue was dissolved in hot ethanol and resulting crystals were collected and dried. Reaction product was characterised by NMR spectra.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH2:5])[CH2:3][CH3:4].[NH2:6][C:7]1[S:8][C:9]2[CH2:15][CH2:14][CH2:13][C:12](=O)[C:10]=2[N:11]=1.C(N)CC.C([BH3-])#N.[Na+]>CO.O.Cl>[NH2:6][C:7]1[S:8][C:9]2[CH2:15][CH:14]([NH:5][CH2:2][CH2:3][CH3:4])[CH2:13][CH2:12][C:10]=2[N:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.C(CC)N
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(CCC2)=O
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(CC)N
Step Four
Name
Quantity
0.7 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 70 hours under nitrogen atmosphere and at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed by evaporation
STIRRING
Type
STIRRING
Details
the yellow residue was stirred with ethanol
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
the precipitate was again removed by filtration
CUSTOM
Type
CUSTOM
Details
evaporated with ethanol
CUSTOM
Type
CUSTOM
Details
to remove propylamine
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot ethanol
CUSTOM
Type
CUSTOM
Details
resulting crystals
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Reaction product

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
Smiles
NC=1SC2=C(N1)CCC(C2)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06770761B2

Procedure details

3.0 g of propylamine hydrochloride was dissolved in 60 mL of methanol and 2.2 g of 2-amino-oxo-4,5,6,7-tetrahydrobenzothiazole was added. 1.1 mL of propylamine was poured into the mixture to set pH within the range 6.5-7.0. Then 0.7 g of sodium cyanoborohydride was added and the reaction mixture was stirred for 70 hours under nitrogen atmosphere and at ambient temperature. The reaction mixture was diluted with 50 mL of water and 10 mL of conc. hydrochloric acid. Solvents were removed by evaporation, the yellow residue was stirred with ethanol and the solid was removed by filtration. The filtrate was made alkaline with potassium hydroxide solution and the precipitate was again removed by filtration. Filtrate was several times evaporated with ethanol to remove propylamine. The residue was dissolved in hot ethanol and resulting crystals were collected and dried. Reaction product was characterised by NMR spectra.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH2:5])[CH2:3][CH3:4].[NH2:6][C:7]1[S:8][C:9]2[CH2:15][CH2:14][CH2:13][C:12](=O)[C:10]=2[N:11]=1.C(N)CC.C([BH3-])#N.[Na+]>CO.O.Cl>[NH2:6][C:7]1[S:8][C:9]2[CH2:15][CH:14]([NH:5][CH2:2][CH2:3][CH3:4])[CH2:13][CH2:12][C:10]=2[N:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.C(CC)N
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(CCC2)=O
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(CC)N
Step Four
Name
Quantity
0.7 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 70 hours under nitrogen atmosphere and at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed by evaporation
STIRRING
Type
STIRRING
Details
the yellow residue was stirred with ethanol
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
the precipitate was again removed by filtration
CUSTOM
Type
CUSTOM
Details
evaporated with ethanol
CUSTOM
Type
CUSTOM
Details
to remove propylamine
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot ethanol
CUSTOM
Type
CUSTOM
Details
resulting crystals
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Reaction product

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
Smiles
NC=1SC2=C(N1)CCC(C2)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.